molecular formula C12H17NO3 B13586547 Methyl 3-amino-2-(3-methoxybenzyl)propanoate

Methyl 3-amino-2-(3-methoxybenzyl)propanoate

Cat. No.: B13586547
M. Wt: 223.27 g/mol
InChI Key: AEZFWQAOFFOOML-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(3-methoxybenzyl)propanoate is an organic compound with a complex structure that includes an amino group, a methoxybenzyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(3-methoxybenzyl)propanoate typically involves multiple steps. One common method starts with the reaction of 3-methoxybenzyl chloride with glycine methyl ester in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then subjected to further reactions to introduce the amino group and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(3-methoxybenzyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-amino-2-(3-methoxybenzyl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Methyl 3-amino-2-(3-methoxybenzyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxybenzyl group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-(3-methoxybenzyl)propanoate is unique due to the specific positioning of the methoxy group on the benzyl ring, which can significantly influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(3-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-15-11-5-3-4-9(7-11)6-10(8-13)12(14)16-2/h3-5,7,10H,6,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZFWQAOFFOOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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